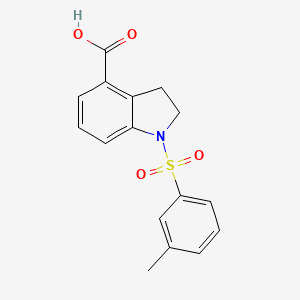

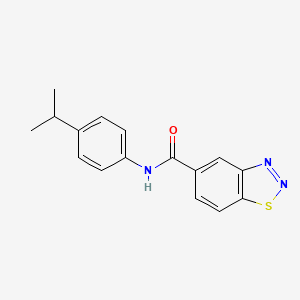

1-(m-Tolylsulfonyl)indoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indoline is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has been used in the construction of new drug scaffolds . Indoline structures are found in a large number of natural products and have been used in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory, and have been used as analgesics, to treat cardiovascular diseases, and so on .

Synthesis Analysis

The indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis

The chemical reactions of indoline derivatives are diverse and complex, often involving the addition of various functional groups to the indoline nucleus .Physical And Chemical Properties Analysis

Indoline has aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .科学的研究の応用

Synthesis and Medicinal Chemistry

Chemoselective Synthesis of Aryl Carboxamido Sulfonic Acid Derivatives

A one-pot two-step synthetic strategy developed for the preparation of aryl carboxamido sulfonic acid derivatives starts from m-(chlorosulfonyl)benzoyl chloride. This method has been successfully used in the preparation of inhibitors of isocitrate dehydrogenase mutants, closely related to tumorigenesis, showcasing the compound's utility in synthesizing biologically significant molecules (Yang et al., 2013).

Analytical Chemistry

Simultaneous Analysis of Phytohormones, Phytotoxins, and Volatile Organic Compounds in Plants

The chemical analysis of various compounds including indole derivatives showcases the utility of "1-(m-Tolylsulfonyl)indoline-4-carboxylic acid" related structures in understanding plant biology and stress responses (Schmelz et al., 2003).

Organic Synthesis

One-pot Cyclization of 2-Aminophenethyl Alcohols

Demonstrates the synthesis of N-acyl indolines, including derivatives of indoline carboxylic acids. This efficient, scalable method provides direct access to indoline compounds, which are significant in pharmaceuticals (Wang et al., 2007).

Proline Mimetics and Secondary Structure Design

Proline Mimetic for the Design of New Stable Secondary Structures

Investigates (S)-indoline-2-carboxylic acid derivatives as mimetics of proline and phenylalanine. This research shows the compound's significance in designing new secondary structures and materials due to its unique conformational properties (Pollastrini et al., 2021).

Anticancer Activity

Synthesis of Tryptoline-3-Carboxylic Acid Derivatives as Antidiabetic Agents

Illustrates the synthesis of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives, including structures related to "this compound", displaying potent antidiabetic activity (Choudhary et al., 2011).

将来の方向性

特性

IUPAC Name |

1-(3-methylphenyl)sulfonyl-2,3-dihydroindole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-11-4-2-5-12(10-11)22(20,21)17-9-8-13-14(16(18)19)6-3-7-15(13)17/h2-7,10H,8-9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPAHTRXNIKTLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCC3=C(C=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyclopropyl-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689788.png)

![N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide](/img/no-structure.png)

![Methyl 2-amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2689794.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2689798.png)

![[2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2689799.png)

![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)

![4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2689808.png)